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Compound of Interest

Compound Name: IGF-1R inhibitor-4

Cat. No.: B10804278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the Insulin-like

Growth Factor 1 Receptor (IGF-1R) kinase domain in a complex with the potent inhibitor, BMS-

754807. This document details the quantitative binding data, experimental methodologies for

structure determination, and a visualization of the associated signaling pathway, serving as a

critical resource for researchers in oncology and drug discovery.

Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine

kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant

activation of the IGF-1R signaling pathway is implicated in the development and progression of

numerous cancers, making it a key target for therapeutic intervention.[2][3] BMS-754807 is an

orally bioavailable small molecule that acts as a potent and reversible dual inhibitor of IGF-1R

and the closely related Insulin Receptor (IR).[4][5][6] Understanding the precise molecular

interactions between IGF-1R and its inhibitors is paramount for the rational design of next-

generation targeted therapies. This guide focuses on the structural and functional aspects of

IGF-1R inhibition by BMS-754807, leveraging the publicly available crystal structure data (PDB

ID: 3I81).[7]
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The following tables summarize the key quantitative data associated with the interaction of

BMS-754807 with IGF-1R and the crystallographic data of the complex.

Table 1: Inhibitor Binding and Activity Data
Parameter Value Notes

Inhibitor BMS-754807
A potent, reversible, ATP-

competitive inhibitor.[6]

Target IGF-1R Kinase Domain
Also inhibits the Insulin

Receptor (IR) kinase domain.

IC50 (IGF-1R) 1.8 nM In cell-free assays.[5][8]

IC50 (IR) 1.7 nM In cell-free assays.[5][8]

Ki (IGF-1R/IR) <2 nM

Cellular IC50 5 - 365 nM
Varies across different human

tumor cell lines.[5][6]

Table 2: Crystallographic Data for IGF-1R in Complex
with BMS-754807 (PDB ID: 3I81)

Parameter Value

Method X-RAY DIFFRACTION

Resolution 2.08 Å

R-Value Free 0.265

R-Value Work 0.221

Expression System Spodoptera frugiperda (Sf9)

Total Structure Weight 36.37 kDa

Modeled Residues 296
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The following sections provide a detailed, synthesized methodology for the key experiments

required to determine the crystal structure of the IGF-1R kinase domain in complex with BMS-

754807.

Expression and Purification of IGF-1R Kinase Domain
This protocol describes the expression of the human IGF-1R kinase domain (amino acids 960-

1397) in a baculovirus expression system using Spodoptera frugiperda (Sf9) insect cells,

followed by purification.

a. Recombinant Baculovirus Production:

The cDNA encoding the human IGF-1R kinase domain is subcloned into a baculovirus

transfer vector (e.g., pVL1392) containing a C-terminal His-tag for purification.

Sf9 cells are co-transfected with the transfer vector and linearized baculovirus DNA (e.g.,

BaculoGold) to generate recombinant baculovirus.

The virus is then amplified through subsequent infections of Sf9 cell cultures.

b. Protein Expression:

Large-scale cultures of Sf9 cells are grown in a suitable medium (e.g., ESF921) to a density

of approximately 3 x 10^6 cells/mL.

The cells are infected with the high-titer recombinant baculovirus. To aid in proper protein

folding, co-infection with a baculovirus expressing the chaperone Cdc37 can be performed.

[9]

The infected cells are incubated at 27°C for approximately 60-72 hours.

c. Cell Lysis and Purification:

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 40 mM HEPES

pH 7.3, 150 mM NaCl, with protease and phosphatase inhibitors).[9]

Cells are lysed by sonication, and the cell debris is removed by centrifugation.
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The supernatant containing the soluble IGF-1R kinase domain is loaded onto a Nickel-affinity

chromatography column (e.g., HIS-Select).

The column is washed with a buffer containing a low concentration of imidazole to remove

non-specifically bound proteins.

The His-tagged IGF-1R kinase domain is eluted using a buffer with a high concentration of

imidazole (e.g., 50-500 mM).[9]

Further purification can be achieved by ion-exchange and/or size-exclusion chromatography

to ensure a homogenous protein sample for crystallization.

Co-crystallization of IGF-1R with BMS-754807
This protocol outlines the co-crystallization of the purified IGF-1R kinase domain with the

inhibitor BMS-754807 using the hanging drop vapor diffusion method.

a. Complex Formation:

The purified IGF-1R kinase domain is concentrated to a suitable concentration (e.g., 5-10

mg/mL).

BMS-754807, dissolved in a suitable solvent like DMSO, is added to the protein solution in a

molar excess (e.g., 1:3 protein to inhibitor ratio).

The mixture is incubated to allow for complex formation. The incubation temperature and

duration may need to be optimized.[10]

b. Crystallization:

Crystallization screens are set up using the hanging drop vapor diffusion method.

A small volume (e.g., 1 µL) of the protein-inhibitor complex is mixed with an equal volume of

a reservoir solution from a crystallization screen.

This drop is suspended over a reservoir containing a larger volume of the same solution.
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The crystallization plates are incubated at a constant temperature (e.g., 20°C) and monitored

for crystal growth.

c. Data Collection and Structure Determination:

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The structure is solved by molecular replacement using a known kinase domain structure as

a search model.

The model is refined, and the inhibitor is built into the electron density map.

Inhibitor Binding and Activity Assays
a. In Vitro Kinase Assay (IC50 Determination):

The kinase activity of the purified recombinant human IGF-1R enzyme is measured using a

synthetic peptide substrate (e.g., KKSRGDYMTMQIG).[5]

The assay is performed in a 384-well plate format in a reaction buffer containing ATP and the

peptide substrate.

BMS-754807 is added at various concentrations.

The reaction is initiated by the addition of the enzyme and incubated for a set time (e.g., 60

minutes).

The reaction is terminated, and the amount of phosphorylated product is quantified, for

example, by electrophoretic separation.

IC50 values are calculated from the dose-response curves.[5]
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The following diagram illustrates the major signaling cascades activated by IGF-1R. Upon

ligand binding (IGF-1 or IGF-2), the receptor autophosphorylates, creating docking sites for

substrate proteins like IRS and Shc. This triggers two primary downstream pathways: the

PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth, and the

RAS/RAF/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation.[1][2][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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